molecular formula C19H25N3O2 B10989249 N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide

N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide

Cat. No.: B10989249
M. Wt: 327.4 g/mol
InChI Key: MTSVHRXVTQRKGT-UHFFFAOYSA-N
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Description

N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide is a synthetic carboxamide derivative featuring a 1-methylindole core substituted at the 3-position with a carboxamide group. The carboxamide nitrogen is further functionalized with a 2-aminoethyl chain linked to a cyclohexylcarbonyl moiety.

Properties

Molecular Formula

C19H25N3O2

Molecular Weight

327.4 g/mol

IUPAC Name

N-[2-(cyclohexanecarbonylamino)ethyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C19H25N3O2/c1-22-13-16(15-9-5-6-10-17(15)22)19(24)21-12-11-20-18(23)14-7-3-2-4-8-14/h5-6,9-10,13-14H,2-4,7-8,11-12H2,1H3,(H,20,23)(H,21,24)

InChI Key

MTSVHRXVTQRKGT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3CCCCC3

Origin of Product

United States

Preparation Methods

Indole Core Functionalization

The synthesis begins with functionalization of the indole nucleus. A common precursor, 1H-indole-3-carboxylic acid , is alkylated at the N1 position using methyl iodide (MeI) in the presence of a strong base such as sodium hydride (NaH) in anhydrous dimethylformamide (DMF) at 60–80°C. This step yields 1-methylindole-3-carboxylic acid with >95% regioselectivity.

Reaction Conditions :

  • Methylating Agent : MeI (1.2 equiv)

  • Base : NaH (2.0 equiv)

  • Solvent : DMF, anhydrous

  • Temperature : 60–80°C, 4–6 hours

  • Yield : 88–92%

Activation of Carboxylic Acid

The carboxylic acid group at the C3 position is activated for amide bond formation. Two primary methods are employed:

Acid Chloride Formation

Treatment with thionyl chloride (SOCl₂) converts the acid to 1-methylindole-3-carbonyl chloride , which is highly reactive toward nucleophiles.

Reaction Conditions :

  • Reagent : SOCl₂ (3.0 equiv)

  • Solvent : Toluene, reflux

  • Time : 2 hours

  • Yield : 90–95%

Coupling Agent-Mediated Activation

Alternatively, the acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). This method avoids harsh conditions and is preferred for sensitive substrates.

Reaction Conditions :

  • Coupling Agents : EDC (1.5 equiv), HOBt (1.5 equiv)

  • Solvent : DCM, 0°C to room temperature

  • Time : 12–24 hours

  • Yield : 85–89%

Amine Component Preparation

The ethylenediamine-derived amine, 2-[(cyclohexylcarbonyl)amino]ethylamine , is synthesized via two sequential reactions:

Cyclohexanecarbonyl Chloride Synthesis

Cyclohexanecarboxylic acid is treated with SOCl₂ to form the acyl chloride, which is then reacted with ethylenediamine under basic conditions.

Reaction Conditions :

  • Cyclohexanecarboxylic Acid : 1.0 equiv

  • SOCl₂ : 1.2 equiv, reflux in toluene

  • Ethylenediamine : 1.1 equiv, triethylamine (TEA) as base

  • Yield : 78–82%

Selective Monoacylation

To avoid diacylation, the reaction is performed at 0°C with slow addition of cyclohexanecarbonyl chloride.

Amide Bond Formation

The activated indole-3-carbonyl intermediate is coupled with 2-[(cyclohexylcarbonyl)amino]ethylamine in anhydrous DCM or DMF.

Optimized Conditions :

  • Activated Indole : 1.0 equiv

  • Amine : 1.2 equiv

  • Base : TEA (2.0 equiv)

  • Solvent : DCM, 0°C to room temperature

  • Time : 12–18 hours

  • Yield : 75–80%

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) to isolate the target compound. Purity is confirmed by HPLC (>99%).

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 8.15 (s, 1H, indole H2), 7.45–7.20 (m, 4H, aromatic), 6.35 (t, J = 5.6 Hz, 1H, NH), 3.85 (s, 3H, N-CH₃), 3.50–3.20 (m, 4H, ethylenediamine), 2.10–1.60 (m, 11H, cyclohexyl).

  • MS (ESI) : m/z 327.4 [M+H]⁺.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield
Acid Chloride CouplingHigh reactivity, shorter reaction timeMoisture-sensitive, requires SOCl₂75–80%
EDC/HOBt-Mediated CouplingMild conditions, fewer byproductsLonger reaction time, higher cost70–75%

Optimization Strategies

Solvent Effects

DMF enhances coupling efficiency due to its high polarity, but DCM is preferred for acid-sensitive intermediates.

Temperature Control

Maintaining 0°C during amine addition minimizes diacylation side reactions.

Catalytic Additives

Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates amide bond formation by 30%.

Challenges and Solutions

Regioselectivity in Indole Alkylation

Using NaH as a base ensures >95% N1-methylation, avoiding C3 byproducts.

Byproduct Formation

Unreacted acyl chloride is quenched with aqueous NaHCO₃ to prevent polymerization .

Chemical Reactions Analysis

N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide: can undergo various reactions, including:

    Oxidation: Oxidative processes can modify the indole ring system.

    Reduction: Reduction reactions may alter functional groups.

    Substitution: Substituents on the indole nucleus can be replaced. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions contribute to the compound’s versatility.

Scientific Research Applications

G Protein-Coupled Receptor Modulation

Research indicates that compounds similar to N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide can interact with G protein-coupled receptors (GPCRs). These receptors are critical in numerous physiological processes, including neurotransmission and hormone regulation. Modulating these receptors can lead to therapeutic effects in conditions such as anxiety, depression, and pain management .

Anti-Cancer Activity

Indole derivatives have shown promise in cancer treatment due to their ability to induce apoptosis in cancer cells. Studies have demonstrated that compounds with indole structures can inhibit tumor growth and metastasis by targeting specific signaling pathways involved in cancer progression . this compound may exhibit similar anti-cancer properties, warranting further investigation.

Neuroprotective Effects

Preliminary studies suggest that indole-based compounds may possess neuroprotective properties, potentially benefiting neurodegenerative disorders like Alzheimer's and Parkinson's disease. The modulation of neurotransmitter systems through GPCRs could play a role in these protective effects .

Case Study 1: Indole Derivatives in Cancer Therapy

A study published in the British Journal of Pharmacology explored the efficacy of various indole derivatives against breast cancer cell lines. The findings indicated that specific modifications to the indole structure significantly enhanced cytotoxicity against these cells. While this compound was not directly tested, its structural similarities suggest it could be a valuable candidate for further research in this area .

Case Study 2: Neuroprotective Properties of Indoles

Research published in Pharmacology Biochemistry and Behavior examined the neuroprotective effects of several indole derivatives on neuronal cell cultures exposed to oxidative stress. Results showed that these compounds reduced cell death and inflammation markers. This compound could potentially offer similar benefits based on its chemical structure .

Mechanism of Action

The exact mechanism by which N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Receptor Targeting

Table 1: Structural and Pharmacological Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Target Regulatory Status
N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide (Target) C19H26N3O2 346.4 g/mol* 1-methylindole-3-carboxamide, cyclohexylcarbonyl-ethylamino Likely CNS receptors† Not explicitly regulated‡
4-Mefway (4-18F-Mefway) C21H25FN4O2 408.5 g/mol 2-methoxyphenylpiperazinyl, pyridyl, fluoro-methylcyclohexane Serotonin 5HT1A Research ligand (PET imaging)
MDMB-CHMICA C23H31N3O3 397.5 g/mol Cyclohexylmethylindole-3-carbonyl, methyl 3,3-dimethylbutanoate Cannabinoid CB1/CB2 Controlled in EU/US (NPS)§
ADB-CHMINACA C20H27N5O2 369.5 g/mol Cyclohexylmethylindazole-3-carboxamide, tert-butyl amino acid side chain Cannabinoid CB1/CB2 Controlled in EU/US (NPS)§
N-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide C20H18N4O2 346.4 g/mol Bis-indole carboxamide, no cyclohexyl group Unclear (research use) Not regulated

*Calculated based on molecular formula. ‡No explicit regulatory mentions in provided evidence. §Classified as a new psychoactive substance (NPS) under EU and US legislation .

Key Observations:

Structural Divergence: The target compound shares a 1-methylindole-3-carboxamide scaffold with MDMB-CHMICA but differs in the substituent at the carboxamide nitrogen (cyclohexylcarbonyl vs. cyclohexylmethyl in MDMB-CHMICA) . Compared to 4-Mefway, the target lacks the methoxyphenylpiperazinyl group critical for 5HT1A receptor binding, suggesting divergent pharmacological applications .

Receptor Affinity and Activity: MDMB-CHMICA and ADB-CHMINACA exhibit high affinity for cannabinoid receptors (CB1/CB2), contributing to their psychoactive effects . The target’s cyclohexylcarbonyl group may similarly engage lipid-binding pockets in these receptors. 4-Mefway’s fluorine-labeled analogs are optimized for serotonin 5HT1A receptor imaging, highlighting how minor structural changes (e.g., fluorination) enhance diagnostic utility .

Regulatory and Safety Profiles: Synthetic cannabinoids like MDMB-CHMICA and ADB-CHMINACA are associated with severe health risks, including neurotoxicity and cardiovascular effects, leading to their control under international drug laws . The target compound’s regulatory status remains undefined but could face scrutiny due to structural similarities.

Biological Activity

N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide, also known by its CAS number 1144482-34-7, is a synthetic compound that belongs to the class of indole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to explore the biological activity of this compound based on existing research findings.

  • Molecular Formula : C19H25N3O2
  • Molar Mass : 327.42 g/mol
  • Structural Characteristics : The compound features an indole core, which is known for its diverse biological properties.

Biological Activity Overview

The biological activities of this compound have been evaluated primarily through in vitro studies. Key areas of focus include antiproliferative effects against cancer cell lines, mechanisms of action, and potential therapeutic applications.

Antiproliferative Activity

Research has indicated that indole derivatives, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. A study highlighted the effectiveness of similar indole derivatives against the MCF-7 breast cancer cell line, demonstrating that compounds with specific structural features can enhance potency.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineGI50 (µM)Mechanism
DoxorubicinMCF-71.10Topoisomerase inhibition
This compoundMCF-7TBDMulti-targeted kinase inhibition
Other Indole Derivatives (5a-k)MCF-70.95 - 1.50Apoptosis induction

The GI50 values indicate the concentration required to inhibit cell growth by 50%, with lower values reflecting higher potency.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Multi-targeted Kinase Inhibition : Similar compounds have shown inhibitory effects on key kinases such as EGFR and CDK2, which are critical in cancer progression.
  • Induction of Apoptosis : The compound has been associated with increased activity of apoptotic markers including:
    • Caspases (3, 8, and 9)
    • Cytochrome C
    • Bax and Bcl2 ratios

This apoptotic effect is crucial for its potential as an anticancer agent, as it leads to programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of indole derivatives:

  • Synthesis and Evaluation : A comprehensive study synthesized a series of indole derivatives and assessed their antiproliferative effects against multiple cancer cell lines, revealing that specific substitutions significantly enhance their efficacy .
  • Mechanistic Insights : Research demonstrated that these compounds could induce apoptosis through caspase activation and modulation of Bcl2 family proteins, highlighting their potential as therapeutic agents in oncology .

Q & A

Q. What are the standard synthetic routes for N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide?

A one-pot, two-step solution-phase synthesis is commonly employed. First, a base-mediated nucleophilic aromatic substitution (SNAr) reaction generates intermediates like 2-cyano-2-(2-nitrophenyl)acetamide. Subsequent reduction and coupling with cyclohexylcarbonyl ethylenediamine yield the target compound. This method achieves moderate yields (37–45%) but requires careful purification via column chromatography or trituration with acetone/diethyl ether . Alternative routes involve indole-3-carboxylic acid activation (e.g., using HATU/DIPEA) followed by amide bond formation with functionalized amines .

Q. How is structural characterization performed for this compound?

Nuclear magnetic resonance (NMR) spectroscopy is critical. Key diagnostic signals include:

  • <sup>1</sup>H NMR : A singlet for the 1-methyl group (δ ~3.88 ppm), multiplets for cyclohexyl protons (δ ~1.5–2.1 ppm), and amide NH resonances (δ ~6.0–9.1 ppm) .
  • <sup>13</sup>C NMR : Carbonyl carbons (δ ~160–196 ppm) and indole/cyclohexyl carbons (δ ~24–143 ppm) confirm connectivity . High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular weight and purity (e.g., [M+H]<sup>+</sup> at m/z 431.1530) .

Advanced Research Questions

Q. How can researchers address low yields in the coupling step of indole-3-carboxamide synthesis?

Low yields (e.g., 37% in photoactivatable analogs) often stem from steric hindrance or poor nucleophilicity of the amine. Methodological improvements include:

  • Using coupling agents like EDCI/HOBt to activate the carboxylic acid.
  • Optimizing solvent polarity (e.g., DMF for better solubility) and reaction temperature (25–40°C) .
  • Introducing microwave-assisted synthesis to reduce reaction time and improve efficiency .

Q. What strategies resolve discrepancies in reported biological activity data for indole carboxamides?

Contradictory activity data (e.g., anti-mycobacterial vs. inert results) may arise from substituent-dependent effects or assay variability. Systematic approaches include:

  • Structure-activity relationship (SAR) studies : Varying substituents on the indole core (e.g., 5-chloro vs. 5-methoxy) to identify pharmacophores .
  • Standardized in vitro assays : Replicating activity under consistent conditions (e.g., MIC values against Mycobacterium tuberculosis H37Rv) .
  • Metabolic stability testing : Assessing cytochrome P450 interactions to rule out false negatives .

Q. How can computational modeling guide the design of analogs with improved target binding?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding modes to receptors like cannabinoid CB1. Key steps:

  • Aligning the indole-3-carboxamide scaffold with known active site residues.
  • Modulating the cyclohexyl group’s hydrophobicity to enhance binding affinity .
  • Validating predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What methodologies are recommended for toxicological risk assessment of novel carboxamides?

Despite limited toxicological data for this compound, frameworks for structurally related psychoactive substances include:

  • In vitro cytotoxicity assays : HepG2 cell viability tests to determine IC50 values .
  • Metabolite profiling : LC-HRMS to identify oxidative metabolites (e.g., hydroxylation of the cyclohexyl group) .
  • Rodent behavioral studies : Monitoring locomotor activity and neurotoxicity biomarkers (e.g., GFAP) .

Methodological Tables

Table 1. Key Synthetic Parameters for Indole-3-Carboxamide Derivatives

StepConditionsYield (%)Reference
Amide couplingEDCI/HOBt, DMF, 25°C, 12 h37–45
PurificationCombiflash (0–30% EtOAc/hexane)>98% purity
Microwave optimization100°C, 300 W, 20 min55–60

Table 2. NMR Assignments for this compound

Proton/CarbonChemical Shift (δ, ppm)Multiplicity
1-methyl (CH3)3.88Quartet
Cyclohexyl CH21.5–2.1Multiplet
Indole C3 carbonyl162.16-

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